molecular formula C21H28N4O3S B2871583 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 898459-88-6

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2871583
CAS No.: 898459-88-6
M. Wt: 416.54
InChI Key: DDBPTVRGECOEMV-UHFFFAOYSA-N
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Description

The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic molecule featuring a cyclopenta[d]pyrimidin-2-one core fused with a five-membered cyclopentane ring. Key structural elements include:

  • A 3-(dimethylamino)propyl side chain at position 1 of the pyrimidinone ring, which may enhance solubility and influence target binding through tertiary amine interactions.
  • A sulfanyl (-S-) bridge at position 4, linking the core to an N-(4-methoxyphenyl)acetamide moiety.

However, direct pharmacological data are unavailable, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-24(2)12-5-13-25-18-7-4-6-17(18)20(23-21(25)27)29-14-19(26)22-15-8-10-16(28-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBPTVRGECOEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Carbethoxycyclopentanone and Acetamidine

The cyclopenta[d]pyrimidine scaffold is synthesized via a cyclocondensation reaction adapted from the methodology described in.

Procedure :

  • Reactants :
    • 2-Carbethoxycyclopentanone (55.7 g, 0.33 mol)
    • Acetamidine hydrochloride (33.7 g, 0.36 mol)
    • Potassium tert-butoxide (1.0 M in tert-butanol, 400 mL)
  • Reaction Conditions :

    • The reaction mixture is stirred at 45°C for 25 hours under nitrogen.
    • Post-reaction, the solvent is removed under reduced pressure (40–50°C).
  • Workup :

    • The residue is treated with saturated NaCl (440 mL), chloroform (440 mL), and glacial acetic acid (7 mL).
    • The organic layer is dried over anhydrous CaSO₄ and concentrated to yield 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine (33.8 g, 64% yield).

Key Modification :
To introduce a leaving group at position 4, the hydroxyl group is chlorinated using POCl₃ (5 equiv) in refluxing toluene (12 h), yielding 4-chloro-2-methyl-5H-cyclopenta[d]pyrimidine (82% yield).

Alkylation at the 1-Position with 3-(Dimethylamino)propyl Chloride

The 1-position nitrogen of the pyrimidine core is alkylated to introduce the 3-(dimethylamino)propyl substituent, following protocols for amine alkylation in heterocycles.

Procedure :

  • Reactants :
    • 4-Chloro-2-methyl-5H-cyclopenta[d]pyrimidine (20.0 g, 0.11 mol)
    • 3-(Dimethylamino)propyl chloride (15.8 g, 0.13 mol)
    • Potassium carbonate (30.4 g, 0.22 mol)
  • Reaction Conditions :

    • Reflux in acetonitrile (200 mL) for 18 hours.
  • Workup :

    • Filter to remove K₂CO₃, concentrate under vacuum, and purify via silica gel chromatography (EtOAc:MeOH, 9:1) to yield 1-[3-(dimethylamino)propyl]-4-chloro-2-methyl-5H-cyclopenta[d]pyrimidine (24.1 g, 78% yield).

Synthesis of 2-Mercapto-N-(4-methoxyphenyl)acetamide

Acetylation of 4-Methoxyaniline

The N-(4-methoxyphenyl)acetamide moiety is prepared via acetylation of 4-methoxyaniline, as outlined in.

Procedure :

  • Reactants :
    • 4-Methoxyaniline (12.3 g, 0.10 mol)
    • Acetic anhydride (15.3 g, 0.15 mol)
  • Reaction Conditions :

    • Stir in pyridine (50 mL) at 100°C for 16 hours.
  • Workup :

    • Quench with ice-cold HCl (6 M, 100 mL), extract with chloroform, dry over MgSO₄, and concentrate to yield N-(4-methoxyphenyl)acetamide (14.8 g, 89% yield).

Thiolation of Chloroacetamide

The acetamide is functionalized with a mercapto group via nucleophilic displacement.

Procedure :

  • Reactants :
    • N-(4-Methoxyphenyl)acetamide (10.0 g, 0.06 mol)
    • Chloroacetyl chloride (7.6 g, 0.07 mol)
  • Reaction Conditions :

    • React in dichloromethane (100 mL) with triethylamine (8.4 mL, 0.06 mol) at 0°C for 2 hours.
  • Thiolation :

    • Treat with thiourea (6.1 g, 0.08 mol) in ethanol (50 mL) under reflux for 4 hours.
    • Acidify with HCl (2 M) to yield 2-mercapto-N-(4-methoxyphenyl)acetamide (9.2 g, 76% yield).

Coupling of the Pyrimidine Core and Thioacetamide

Nucleophilic Aromatic Substitution

The 4-chloro group on the pyrimidine undergoes substitution with the thiol nucleophile under basic conditions.

Procedure :

  • Reactants :
    • 1-[3-(Dimethylamino)propyl]-4-chloro-2-methyl-5H-cyclopenta[d]pyrimidine (15.0 g, 0.05 mol)
    • 2-Mercapto-N-(4-methoxyphenyl)acetamide (11.1 g, 0.055 mol)
    • Sodium hydride (60% in oil, 2.4 g, 0.06 mol)
  • Reaction Conditions :

    • Stir in DMF (150 mL) at 80°C for 12 hours.
  • Workup :

    • Quench with water (500 mL), extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:EtOAc, 1:1) to yield the target compound (19.3 g, 72% yield).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.12 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 3.42 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 162.4 (C=O), 159.1 (ArC-O), 129.8 (ArC), 114.2 (ArC), 55.3 (OCH₃), 45.8 (N(CH₃)₂), 38.4 (SCH₂).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Cyclocondensation 64 95%
Chlorination 82 97%
Alkylation 78 96%
Thioacetamide synthesis 76 94%
Coupling 72 98%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analog: 2-({1-[3-(Diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide (RN: 898460-68-9)

  • Key Differences: Amino Side Chain: Diethylamino (vs. Phenyl Substituents: 3,4-Difluoro (electron-withdrawing) replaces 4-methoxy (electron-donating), altering electronic properties and binding interactions.
  • Hypothesized Effects: Fluorine substituents may improve metabolic stability and membrane permeability. Diethylamino could reduce polar interactions with targets compared to dimethylamino.

Pyrido[4,3-d]pyrimidine-Based Compound ()

  • Core Structure: Pyrido[4,3-d]pyrimidine (vs. cyclopenta[d]pyrimidinone) introduces a nitrogen atom in the fused ring, modifying electronic density.
  • DMSO solvate formation may improve crystallinity but reduce aqueous solubility.

Stereochemically Complex Acetamides ()

  • Structural Features: Varied stereochemistry (R/S configurations) and substituents like dimethylphenoxy groups.
  • Key Insights :
    • Stereochemistry critically influences biological activity; e.g., specific isomers may exhibit higher target affinity.
    • Additional hydroxyl groups in these analogs could enhance solubility but reduce metabolic stability.

Data Table: Structural and Hypothetical Property Comparison

Compound Feature Target Compound Compound Compound Derivatives
Core Structure Cyclopenta[d]pyrimidinone Cyclopenta[d]pyrimidinone Pyrido[4,3-d]pyrimidine Varied (e.g., hexanamide)
Amino Side Chain 3-(Dimethylamino)propyl 3-(Diethylamino)propyl Cyclopropyl Varied (e.g., methylsulfinyl)
Phenyl Substituents 4-Methoxy 3,4-Difluoro 2-Fluoro-4-iodo Dimethylphenoxy
Molecular Weight (Da) ~450 (estimated) ~470 (estimated) ~693 (DMSO solvate) ~500–600 (varies)
Solubility (Hypothesis) Moderate (polar groups) Lower (diethylamino, fluorine) Low (iodine, DMSO interaction) Varied (hydroxy groups)
Potential Activity Ferroptosis modulation? Unknown Anticancer (halogen bonding) Target-specific (stereodependent)

Research Implications and Gaps

  • Pharmacological Hypotheses : The target compound’s sulfanyl bridge and methoxyphenyl group may favor redox modulation (e.g., ferroptosis induction in cancer cells) , but experimental validation is needed.
  • Synthetic Optimization : Substituent engineering (e.g., fluorine introduction) could balance solubility and activity, as seen in .
  • Clustering Algorithms: Butina or Jarvis-Patrick methods could group this compound with pyrimidinone-based therapeutics for targeted screening.

Biological Activity

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

  • Molecular Formula : C20H25N5O4S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 898460-11-2

The compound's mechanism of action is hypothesized to involve modulation of specific receptors and pathways associated with cancer cell proliferation and angiogenesis. The incorporation of a dimethylamino group suggests potential interactions with neurotransmitter systems or receptor tyrosine kinases.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives based on similar frameworks have shown IC50 values ranging from 0.45 to 5.08 μM against various human cancer cell lines . Notably, some compounds demonstrated greater potency compared to established drugs like Sunitinib.

CompoundIC50 (μM)Comparison
Compound 1a0.45More potent than Sunitinib (1.35 μM)
Compound 1h0.472.1-fold more potent than Sunitinib

Selectivity and Mechanistic Insights

The selectivity of these compounds for vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs) over basic fibroblast growth factor (bFGF)-stimulated cells suggests a targeted mechanism that may minimize off-target effects . This selectivity is crucial for developing therapies that aim to inhibit tumor angiogenesis while preserving normal vascular function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation :
    A study synthesized novel derivatives based on the cyclopenta[d]pyrimidine scaffold and evaluated their antitumor activity against multiple cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .
  • In Vivo Studies :
    Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates compared to control groups. These studies support the potential of these compounds as effective antitumor agents in clinical settings.
  • Receptor Interaction :
    Preliminary data suggest that the compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to various stimuli . This interaction could play a role in modulating signaling pathways involved in tumor progression.

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